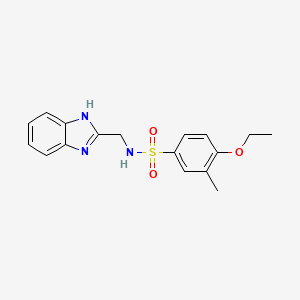
N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide, also known as BEME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEME is a sulfonamide derivative that has been synthesized for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide is not fully understood. However, it has been suggested that N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response. N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide has also been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anti-cancer effects. In addition, N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation of N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide is that its mechanism of action is not fully understood, which may hinder its clinical development. In addition, further studies are needed to determine the optimal dosage and administration of N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide for its potential use in the treatment of various diseases.
Direcciones Futuras
There are several future directions for the study of N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to elucidate its mechanism of action. Another direction is to study the pharmacokinetics and toxicity of N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide in animal models. In addition, N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide may have potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases, which warrant further investigation.
Métodos De Síntesis
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide involves the reaction between 2-aminobenzimidazole and 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of triethylamine. The reaction occurs under mild conditions and yields N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results. It has also been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and has shown potent antimicrobial activity.
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-3-23-16-9-8-13(10-12(16)2)24(21,22)18-11-17-19-14-6-4-5-7-15(14)20-17/h4-10,18H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEHYAXELZCQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


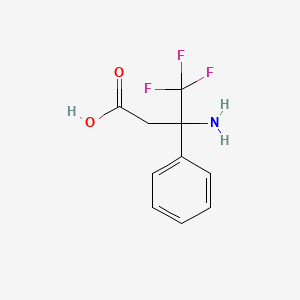
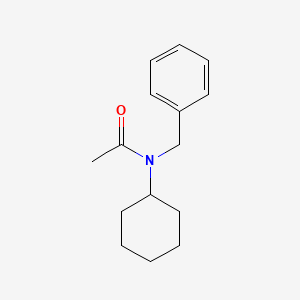
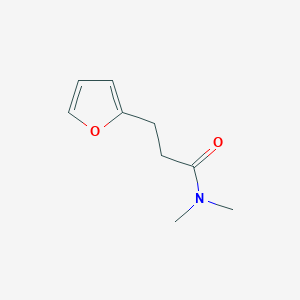
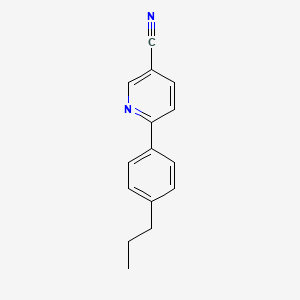

methanone](/img/structure/B7440904.png)
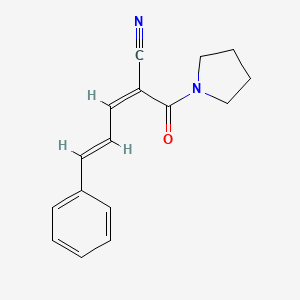
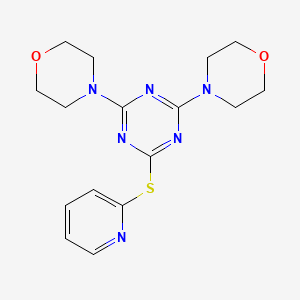
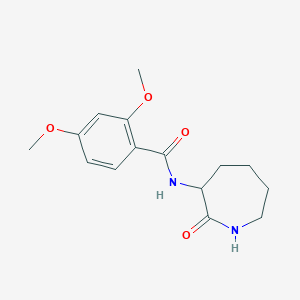
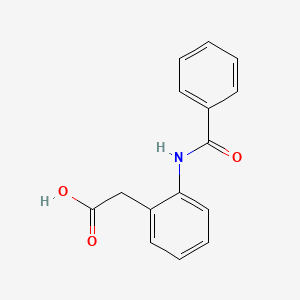
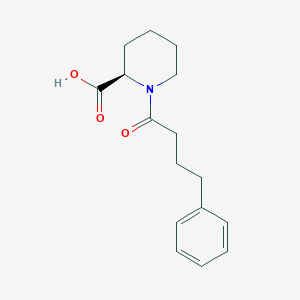
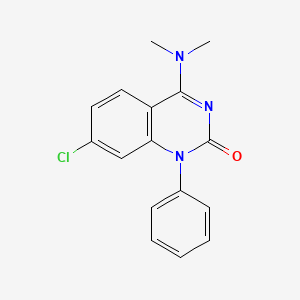
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide](/img/structure/B7440960.png)